molecular formula C26H27N5O2S B11505525 N-(4-methoxyphenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-methoxyphenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11505525
M. Wt: 473.6 g/mol
InChI Key: KJSPYQSUEJFTGE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions: Introduction of the methoxyphenyl and methylphenyl groups through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new materials and catalysts.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be studied for its potential effects on various biological targets.

Medicine

In medicine, similar compounds have been investigated for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Industry

Industrially, such compounds can be used in the development of agrochemicals, dyes, and polymers. Their stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

What sets N-(4-methoxyphenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure could lead to unique interactions with biological targets, making it a valuable compound for further research.

Properties

Molecular Formula

C26H27N5O2S

Molecular Weight

473.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-[(4-methylanilino)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H27N5O2S/c1-18-8-10-20(11-9-18)27-16-24-29-30-26(31(24)23-7-5-4-6-19(23)2)34-17-25(32)28-21-12-14-22(33-3)15-13-21/h4-15,27H,16-17H2,1-3H3,(H,28,32)

InChI Key

KJSPYQSUEJFTGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3C)SCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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